molecular formula C10H7IN2OS B15038972 (5E)-5-[(2-iodophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

(5E)-5-[(2-iodophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B15038972
M. Wt: 330.15 g/mol
InChI Key: JBLVZHZETVWHBK-VMPITWQZSA-N
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Description

(5E)-5-[(2-iodophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes an iodophenyl group and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-iodophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 2-iodobenzaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process. The reaction mixture is then heated under reflux for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2-iodophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the imidazolidinone ring to a more reduced form.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazolidinone derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Applications in material science, particularly in the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of (5E)-5-[(2-iodophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(2-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
  • (5E)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
  • (5E)-5-[(2-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Uniqueness

(5E)-5-[(2-iodophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one stands out due to the presence of the iodine atom, which imparts unique reactivity and potential biological activity. The iodine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H7IN2OS

Molecular Weight

330.15 g/mol

IUPAC Name

(5E)-5-[(2-iodophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H7IN2OS/c11-7-4-2-1-3-6(7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5+

InChI Key

JBLVZHZETVWHBK-VMPITWQZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=S)N2)I

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)N2)I

Origin of Product

United States

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